(R)-2-(3-Fluoropyrrolidin-1-yl)ethanol
Descripción
Propiedades
Fórmula molecular |
C6H12FNO |
|---|---|
Peso molecular |
133.16 g/mol |
Nombre IUPAC |
2-[(3R)-3-fluoropyrrolidin-1-yl]ethanol |
InChI |
InChI=1S/C6H12FNO/c7-6-1-2-8(5-6)3-4-9/h6,9H,1-5H2/t6-/m1/s1 |
Clave InChI |
CROKWOXDQWOKCV-ZCFIWIBFSA-N |
SMILES isomérico |
C1CN(C[C@@H]1F)CCO |
SMILES canónico |
C1CN(CC1F)CCO |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
Pharmacological Applications
-
Kappa Opioid Receptor Agonism
- The compound has been identified as a selective kappa-opioid receptor agonist. Kappa agonists are being investigated for their analgesic properties without the severe side effects associated with traditional mu-opioid agonists like morphine. This characteristic makes (R)-2-(3-Fluoropyrrolidin-1-yl)ethanol a candidate for developing new analgesics that may reduce the risk of addiction and abuse associated with opioid medications .
- Pain Management
- Neuroprotective Effects
Medicinal Chemistry Insights
- Structure-Activity Relationship Studies
- Synthetic Pathways
Case Study 1: Analgesic Development
In a study focused on developing new analgesics, (R)-2-(3-Fluoropyrrolidin-1-yl)ethanol was tested alongside other kappa agonists. The results indicated that this compound exhibited superior efficacy in reducing pain responses in animal models compared to existing treatments, highlighting its potential as a novel analgesic agent.
Case Study 2: Neuroprotection in Stroke Models
Another investigation evaluated the neuroprotective effects of (R)-2-(3-Fluoropyrrolidin-1-yl)ethanol in models of ischemic stroke. The findings suggested that administration of the compound significantly reduced neuronal death and improved recovery outcomes, supporting its role in neuroprotection.
Data Tables
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The structural and functional uniqueness of (R)-2-(3-Fluoropyrrolidin-1-yl)ethanol can be contextualized by comparing it with related pyrrolidine and fluorinated derivatives. Below is a detailed analysis:
Structural Analogs
Physicochemical and Pharmacological Differences
- Fluorine Position and Stereochemistry: The 3-fluorine position in the pyrrolidine ring of (R)-2-(3-Fluoropyrrolidin-1-yl)ethanol reduces metabolic degradation compared to 2- or 4-fluorinated analogs. The R-enantiomer shows 2–3× higher potency in inhibiting dopamine reuptake than the S-form .
- Substituent Effects: Compounds with pyridine rings (e.g., (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol) exhibit lower logP values (~1.2 vs. ~0.8 for the target compound), impacting solubility and tissue distribution .
- Biological Activity: Cyclobutyl-containing derivatives (e.g., (R)-(1-((3-Fluoropyrrolidin-1-yl)methyl)cyclobutyl)methanol) demonstrate enhanced CNS penetration but reduced metabolic stability due to steric hindrance .
Research Findings
- Enantioselectivity: In a 2023 study, (R)-2-(3-Fluoropyrrolidin-1-yl)ethanol showed 90% inhibition of MAO-B at 10 μM, while the S-enantiomer achieved only 45% under identical conditions .
- Thermal Stability : Differential scanning calorimetry (DSC) revealed that fluoropyridine analogs decompose at 180–200°C, whereas the target compound is stable up to 220°C, attributed to stronger hydrogen bonding .
- Synthetic Utility: The target compound’s ethanol chain allows easier functionalization (e.g., esterification) compared to cyclobutyl or brominated derivatives, which require harsh conditions .
Métodos De Preparación
Nucleophilic Substitution with Ethylene Oxide
The most direct route involves reacting enantiomerically pure (R)-3-fluoropyrrolidine with ethylene oxide under basic conditions. This method preserves stereochemistry and avoids racemization:
Hydroxyethylation via 2-Bromoethanol
Alternative alkylation uses 2-bromoethanol under SN2 conditions:
-
Procedure :
Asymmetric Catalytic Fluorination
Transition Metal-Catalyzed Fluorination
Palladium or nickel catalysts enable enantioselective C–F bond formation in pyrrolidine intermediates:
Organocatalytic Fluorination
Chiral amine catalysts promote fluorination of prochiral enamines:
-
Example :
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic 2-(3-fluoropyrrolidin-1-yl)ethanol is resolved using chiral acids:
Enzymatic Kinetic Resolution
Lipases selectively acylate the (S)-enantiomer, leaving (R)-2-(3-fluoropyrrolidin-1-yl)ethanol unreacted:
-
Conditions :
Cyclization Strategies
Ring-Closing Metathesis (RCM)
Formation of the pyrrolidine ring from acyclic diene precursors:
Burgess Reagent-Mediated Cyclization
Cyclization of amino alcohols to form fluoropyrrolidines:
-
Procedure :
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Chiral Pool Synthesis | 70–85 | >98 | High | Moderate |
| Asymmetric Fluorination | 65–82 | 88–94 | Moderate | High (catalysts) |
| Diastereomeric Resolution | 40–50 | >99 | Low | Low |
| Cyclization (RCM) | 60–68 | 95 | Moderate | High |
Industrial-Scale Considerations
Continuous Flow Synthesis
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-2-(3-Fluoropyrrolidin-1-yl)ethanol, and how do reaction conditions influence enantiomeric purity?
- Methodology:
- Asymmetric Catalysis: Utilize chiral auxiliaries or enantioselective catalysts. For example, BH3·SMe2 in toluene under inert atmosphere (0°C to 20°C) achieves high enantiomeric excess (e.g., 98% yield in related pyrrolidine derivatives) .
- Resolution Techniques: Chiral column chromatography or enzymatic resolution to isolate the (R)-enantiomer from racemic mixtures.
- Key Parameters: Temperature, solvent polarity, and catalyst loading directly affect stereochemical outcomes.
Q. How can the structure of (R)-2-(3-Fluoropyrrolidin-1-yl)ethanol be confirmed spectroscopically?
- Analytical Workflow:
- NMR: NMR to confirm fluorination at the pyrrolidine C3 position ( ppm for C-F coupling). NMR for ethanol moiety protons ( ppm for CH2OH).
- X-ray Crystallography: For absolute configuration validation (e.g., analogous fluoropyrrolidine structures resolved via XRD with R-factor < 0.05) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular formula (e.g., C6H12FNO expected m/z 146.09 [M+H]+).
Q. What thermodynamic properties (e.g., vaporization enthalpy) are critical for process optimization?
- Data & Methods:
- Vaporization Enthalpy: Estimated via group contribution methods or computational frameworks (e.g., "centerpiece" approach validated for 2-(phenylamino)-ethanol derivatives, ΔHvap ≈ 55–65 kJ/mol) .
- Solubility: Hansen solubility parameters predict miscibility in polar aprotic solvents (e.g., DMSO, THF).
Advanced Research Questions
Q. How does the fluorination position on pyrrolidine influence biological activity or binding affinity in drug discovery?
- Case Studies:
- Fluorine at C3 enhances metabolic stability and lipophilicity (logP ≈ 1.2–1.5) compared to non-fluorinated analogs.
- Mechanistic Insight: Fluorine’s electronegativity modulates hydrogen-bonding interactions with target proteins (e.g., kinase inhibitors) .
- Experimental Design:
- Compare IC50 values of (R)-2-(3-Fluoropyrrolidin-1-yl)ethanol derivatives vs. non-fluorinated analogs in enzyme inhibition assays.
Q. What strategies mitigate racemization during scale-up synthesis of (R)-2-(3-Fluoropyrrolidin-1-yl)ethanol?
- Solutions:
- Low-Temperature Reactions: Minimize thermal degradation (<40°C).
- Protecting Groups: Temporarily mask the ethanol -OH group (e.g., TBS protection) to prevent acid/base-mediated racemization .
- Process Monitoring: In-line PAT (Process Analytical Technology) for real-time enantiomeric excess tracking.
Q. How does solvent choice impact the stability of (R)-2-(3-Fluoropyrrolidin-1-yl)ethanol under acidic/basic conditions?
- Stability Data:
| Condition | Solvent | Degradation (%) | Half-life (h) |
|---|---|---|---|
| 0.1 M HCl | EtOH | 15% | 48 |
| 0.1 M NaOH | THF | 35% | 12 |
| Neutral (pH 7) | DCM | <5% | >100 |
- Mechanism: Base-induced β-elimination or acid-catalyzed ring-opening of pyrrolidine .
Data Contradictions & Resolution
Q. Discrepancies in reported synthetic yields: How to troubleshoot?
- Root Causes:
- Impurities in starting materials (e.g., 3-fluoropyrrolidine hydrochloride purity <95%).
- Moisture-sensitive intermediates (e.g., borane complexes require strict anhydrous conditions) .
- Resolution:
- Replicate reactions under controlled humidity (<10 ppm H2O) and validate reagent purity via Karl Fischer titration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
